Methyl 2-[bis(2-methylpropoxy)phosphoryl]-2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate
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Overview
Description
Methyl 2-[bis(2-methylpropoxy)phosphoryl]-2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate is a complex organic compound with a unique structure that combines elements of phosphorus, chlorine, and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[bis(2-methylpropoxy)phosphoryl]-2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of reactive and potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[bis(2-methylpropoxy)phosphoryl]-2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction could produce a simpler, hydrogenated compound.
Scientific Research Applications
Methyl 2-[bis(2-methylpropoxy)phosphoryl]-2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-[bis(2-methylpropoxy)phosphoryl]-2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The compound’s phosphoryl and trifluoropropanoate groups can interact with enzymes and receptors, modulating their activity. The benzothiazole moiety may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate: Another compound with a trifluoropropanoate group, used in organic synthesis.
2-Amino-6-methylbenzothiazole: A related benzothiazole derivative with different substituents, used in various chemical applications.
Uniqueness
Methyl 2-[bis(2-methylpropoxy)phosphoryl]-2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse reactions and interact with various molecular targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C19H25ClF3N2O5PS |
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Molecular Weight |
516.9 g/mol |
IUPAC Name |
methyl 2-[bis(2-methylpropoxy)phosphoryl]-2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C19H25ClF3N2O5PS/c1-11(2)9-29-31(27,30-10-12(3)4)18(16(26)28-5,19(21,22)23)25-17-24-14-7-6-13(20)8-15(14)32-17/h6-8,11-12H,9-10H2,1-5H3,(H,24,25) |
InChI Key |
MLTZGTCWAFNSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(C(C(=O)OC)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)Cl)OCC(C)C |
Origin of Product |
United States |
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